molecular formula C15H24ClNO B1394680 3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride CAS No. 1220020-03-0

3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride

Cat. No.: B1394680
CAS No.: 1220020-03-0
M. Wt: 269.81 g/mol
InChI Key: ZHBROVQIVNTGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name and Synonyms

The systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound follows established conventions for complex organic molecules containing both aromatic and heterocyclic components. According to chemical database records, the primary IUPAC name is this compound. This nomenclature explicitly describes the molecular architecture, beginning with the pyrrolidine ring system as the parent structure, modified at the 3-position by a methylene linker connecting to the phenoxy substituent.

The phenoxy portion of the molecule bears two alkyl substituents positioned at specific locations on the benzene ring. The systematic name indicates an isopropyl group at the 5-position and a methyl group at the 2-position relative to the oxygen atom connecting to the methylene bridge. This precise positional designation distinguishes the compound from related structural isomers that differ in the placement of these substituents. Chemical suppliers and research databases consistently employ this systematic nomenclature to ensure unambiguous identification of the specific molecular structure.

Database identifiers from major chemical information systems provide additional reference points for accessing comprehensive data about this compound. The MDL Number MFCD13560413 represents the molecular design limited database identifier, which links to detailed structural and property information maintained by chemical database providers. This identifier facilitates cross-referencing between different chemical information systems and ensures consistent data retrieval across multiple platforms used by researchers and industry professionals.

The following table summarizes the key identifiers and reference numbers associated with this compound:

Identifier Type Value Source
CAS Registry Number 1220020-03-0 Chemical Abstracts Service
MDL Number MFCD13560413 Molecular Design Limited
Molecular Formula C₁₅H₂₄ClNO Chemical Database Records
Molecular Weight 269.81 g/mol Calculated from Formula

Properties

IUPAC Name

3-[(2-methyl-5-propan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-11(2)14-5-4-12(3)15(8-14)17-10-13-6-7-16-9-13;/h4-5,8,11,13,16H,6-7,9-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBROVQIVNTGCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme:

3-methyl-phenol + propene → 5-isopropyl-2-methylphenol

Notes:

  • Excess phenol is often used to maximize yield.
  • The process avoids corrosive acids, simplifying catalyst removal and purification.
  • Catalysts are filtered post-reaction to isolate the phenolic compound.

Preparation of the Phenoxy Methyl Intermediate

The phenolic compound undergoes methylation to introduce the phenoxy methyl group, which is crucial for subsequent heterocyclic formation.

Methodology:

  • Reagents: 5-isopropyl-2-methylphenol, formaldehyde or methylating agents (e.g., methyl iodide).
  • Reaction Conditions:
    • Methylation performed under basic conditions (e.g., with potassium carbonate) in a suitable solvent like acetone or acetonitrile.
    • Elevated temperature (~60-80°C).
  • Outcome: Formation of 5-isopropyl-2-methylphenoxy methyl derivative.

Reaction Scheme:

5-isopropyl-2-methylphenol + formaldehyde → 5-isopropyl-2-methylphenoxy methyl

Heterocyclic Formation: Synthesis of Pyrrolidine Derivative

The core heterocyclic ring, pyrrolidine , is introduced via nucleophilic substitution and cyclization steps:

Methodology:

  • Reactants: Phenoxy methyl intermediate and pyrrolidine.
  • Reaction Conditions:
    • The phenoxy methyl compound reacts with pyrrolidine in the presence of a suitable base (e.g., sodium hydride or potassium tert-butoxide).
    • Heating at elevated temperatures (~80-120°C) promotes nucleophilic attack and ring formation.
  • Formation of the Methylpyrrolidine Moiety:
Phenoxy methyl derivative + pyrrolidine → 3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine

Conversion to Hydrochloride Salt

The free base is converted into its hydrochloride salt to enhance stability and solubility:

Methodology:

  • Reagents: Hydrogen chloride gas or hydrochloric acid solution.
  • Procedure:
    • The free base is dissolved in an appropriate solvent (e.g., ethanol or methanol).
    • Excess HCl gas or concentrated HCl solution is introduced.
    • The mixture is stirred at room temperature or slightly heated.
    • The resulting precipitate of 3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride is filtered, washed, and dried.

Summary Data Table

Step Reagents & Conditions Key Features References
1. Isopropylation 3-methyl-phenol + propene, catalyst: aluminum silicate, 250-350°C Selective formation of 5-isopropyl-2-methylphenol
2. Methylation Formaldehyde or methyl iodide, base: K₂CO₃, 60-80°C Phenoxy methyl derivative
3. Pyrrolidine coupling Phenoxy methyl + pyrrolidine, base: NaH, 80-120°C Heterocyclic ring formation
4. Salt formation HCl gas or HCl solution, room temperature Hydrochloride salt for stability

Research Findings & Notes

  • The catalytic isopropylation process is favored due to its high yield, selectivity, and environmentally benign nature, avoiding corrosive acids.
  • Trans-alkylation reactions are optimized by adjusting phenol ratios and temperature to favor mono-isopropylation.
  • The heterocyclic formation is facilitated by nucleophilic substitution under basic conditions, with reaction parameters fine-tuned to maximize yield.
  • The final salt formation step ensures the compound's stability and suitability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to modify the pyrrolidine ring or the phenoxy group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced forms of the pyrrolidine ring or phenoxy group.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes or receptors, potentially modulating their activity. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity. Detailed studies on the molecular pathways involved are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 5-isopropyl-2-methylphenoxy group in the target compound introduces significant steric bulk compared to smaller substituents (e.g., fluoro or methyl) in analogs like 3-(4-fluoro-2-methylphenoxy)pyrrolidine HCl. This may enhance membrane permeability but reduce binding affinity in sterically constrained targets . Electron-Donating vs.

Selectivity Profiles :

  • PF-543, a structurally related pyrrolidine analog, demonstrates high selectivity for SphK1 (Ki >4.3 nM), attributed to its phenylsulfonylmethyl group. The target compound lacks this moiety, suggesting divergent pharmacological targets .

Structural Similarity Scores :

  • Compounds like (R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine HCl (similarity score: 1.00) share a pyrrolidine core but differ in substituent positioning and electronic properties, underscoring the importance of aromatic substitution patterns in bioactivity .

Research Findings and Implications

  • Synthetic Accessibility: Phenoxymethyl-pyrrolidine derivatives are synthetically tractable via nucleophilic substitution or Suzuki coupling, as evidenced by commercial availability of analogs in Enamine Ltd’s catalogue .
  • Safety Considerations : While specific toxicity data for the target compound are unavailable, structurally related hydrochlorides (e.g., CAS 1220018-60-9) require stringent handling per safety data sheets, suggesting similar precautions may apply .

Biological Activity

3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride is a synthetic compound that belongs to a class of pyrrolidine derivatives. Its biological activity has garnered attention in various fields, including pharmacology and medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's chemical formula is C14H22ClNOC_{14}H_{22}ClNO with a molecular weight of approximately 257.79 g/mol. The structure features a pyrrolidine ring substituted with a phenoxy group, which is believed to influence its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Receptor Modulation : The compound has been shown to act as a selective antagonist at serotonin receptors, particularly the 5-HT7 receptor, which is implicated in various neuropsychiatric disorders . This receptor modulation can lead to alterations in neurotransmitter release and neuronal excitability.
  • Anticonvulsant Activity : In preliminary studies, pyrrolidine derivatives have demonstrated anticonvulsant properties. The structure-activity relationship (SAR) suggests that modifications on the pyrrolidine ring can enhance efficacy against seizures .
  • Cytotoxic Effects : Some analogs of pyrrolidine compounds exhibit cytotoxicity against cancer cell lines, indicating potential for anticancer applications. For instance, related compounds have shown significant activity against colon carcinoma cells .

Biological Activity Data

Activity Effect Reference
5-HT7 Receptor AntagonismSelective antagonist activity
AnticonvulsantEfficacy in reducing seizure activity
CytotoxicitySignificant inhibition of cancer cell proliferation

Case Studies and Research Findings

  • Anticonvulsant Efficacy : A study exploring the anticonvulsant potential of various pyrrolidine analogs found that certain modifications enhanced their protective effects against chemically induced seizures in animal models. The presence of specific substituents on the phenyl ring was critical for achieving higher efficacy .
  • Cytotoxic Activity Against Cancer Cells : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including HCT-15 (colon carcinoma). The IC50 values were reported to be significantly lower than those of standard chemotherapeutic agents, highlighting the compound's potential as an anticancer agent .
  • Neuropharmacological Studies : Research on the neuropharmacological profile of related compounds indicates that they may modulate serotonin pathways effectively, which could be beneficial in treating mood disorders and anxiety-related conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride, and how can purity be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution reactions, similar to the synthesis of structurally related compounds like 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine. Key steps include:

  • Reaction Optimization : Use anhydrous dichloromethane with sodium hydroxide as a base to minimize hydrolysis by-products .
  • Purification : Column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures to achieve ≥99% purity .
  • Quality Control : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity using 1H^1H-NMR and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical during handling and storage of this compound?

  • Methodological Answer :

  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation of dust/aerosols. Avoid skin contact due to acute toxicity risks .
  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation .
  • Spill Management : Collect solid residues using antistatic equipment to prevent dust dispersion; dispose via licensed hazardous waste contractors .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate aqueous solutions at pH 3–9 (buffered) and temperatures (25–60°C). Monitor degradation via UV-Vis spectroscopy (λ_max = 270 nm) and LC-MS to identify breakdown products .
  • Kinetic Analysis : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

  • Methodological Answer :

  • Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate 1H^1H-NMR chemical shifts. Compare with experimental data to identify conformational discrepancies .
  • Dynamic NMR Studies : Conduct variable-temperature NMR to detect rotational barriers or tautomerism that may explain anomalies .

Q. What strategies mitigate environmental risks during large-scale synthesis?

  • Methodological Answer :

  • Waste Minimization : Implement solvent recovery systems (e.g., distillation for dichloromethane) and catalytic methods to reduce reagent excess .
  • Environmental Compliance : Follow regulations like Germany’s WGK 2 for water hazard classification. Use biodegradability assays (e.g., OECD 301F) to assess ecotoxicity .

Q. Why do certain synthetic routes yield inconsistent stereochemical outcomes?

  • Methodological Answer :

  • Mechanistic Analysis : Probe reaction intermediates via in-situ IR spectroscopy to detect unintended epimerization or racemization .
  • Chiral Resolution : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC purification to isolate enantiomers .

Q. How can scale-up challenges (e.g., low yield, impurities) be addressed in continuous-flow synthesis?

  • Methodological Answer :

  • Process Modeling : Use Aspen Plus or similar software to simulate heat/mass transfer dynamics and optimize residence time/temperature profiles .
  • In-line Analytics : Integrate PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of reaction progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.